2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922033-86-1
VCID: VC7415590
InChI: InChI=1S/C22H25F2N3O2/c1-26-8-7-16-13-15(5-6-19(16)26)20(27-9-11-29-12-10-27)14-25-22(28)21-17(23)3-2-4-18(21)24/h2-6,13,20H,7-12,14H2,1H3,(H,25,28)
SMILES: CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCOCC4
Molecular Formula: C22H25F2N3O2
Molecular Weight: 401.458

2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

CAS No.: 922033-86-1

Cat. No.: VC7415590

Molecular Formula: C22H25F2N3O2

Molecular Weight: 401.458

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide - 922033-86-1

Specification

CAS No. 922033-86-1
Molecular Formula C22H25F2N3O2
Molecular Weight 401.458
IUPAC Name 2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Standard InChI InChI=1S/C22H25F2N3O2/c1-26-8-7-16-13-15(5-6-19(16)26)20(27-9-11-29-12-10-27)14-25-22(28)21-17(23)3-2-4-18(21)24/h2-6,13,20H,7-12,14H2,1H3,(H,25,28)
Standard InChI Key BMGVKPJJZHRCCD-UHFFFAOYSA-N
SMILES CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCOCC4

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide, reflects its intricate structure. Key features include:

  • Benzamide Core: The fluorine atoms at positions 2 and 6 enhance electronegativity and metabolic stability, common strategies in drug design to improve bioavailability .

  • Morpholinoethyl Group: The morpholine ring contributes to solubility and may facilitate interactions with polar residues in biological targets.

  • 1-Methylindolin-5-yl Moiety: This bicyclic structure is analogous to indole derivatives, which often exhibit affinity for neurotransmitter receptors .

PropertyValue
CAS Number922033-86-1
Molecular FormulaC₂₂H₂₅F₂N₃O₂
Molecular Weight401.458 g/mol
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCOCC4
InChIKeyBMGVKPJJZHRCCD-UHFFFAOYSA-N

The compound’s stereochemistry and conformational flexibility, inferred from its 3D structure, likely influence its binding to biological targets.

Synthesis and Purification Strategies

Synthesis involves multi-step organic reactions under controlled conditions. While exact protocols are proprietary, general steps can be inferred:

  • Formation of the Benzamide Core: Coupling 2,6-difluorobenzoic acid with an amine-containing intermediate via carbodiimide-mediated activation .

  • Introduction of the Morpholinoethyl Group: Alkylation or reductive amination to attach the morpholine ring.

  • Indoline Moiety Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to add the 1-methylindolin-5-yl group .

Purification typically employs column chromatography or recrystallization to achieve >95% purity. Challenges include minimizing side reactions from the fluorine atoms’ electronegativity and ensuring stereochemical fidelity .

Mechanistic Insights and Biological Activity

Though specific targets remain undisclosed, the compound’s design suggests dual mechanisms:

  • Enzyme Inhibition: Fluorinated benzamides often inhibit kinases or proteases by occupying hydrophobic pockets via fluorine-mediated interactions .

  • Receptor Modulation: The indoline moiety may bind to serotonin or dopamine receptors, analogous to other CNS-active indole derivatives .

Hypothesized Targets:

  • Kinases (e.g., EGFR, VEGFR): Fluorine atoms enhance binding to ATP-binding sites.

  • GPCRs (e.g., 5-HT₆): Indoline structures are prevalent in neuromodulators .

In vitro studies of related compounds show IC₅₀ values in the nanomolar range for kinase inhibition, suggesting potent activity .

Applications in Medicinal Chemistry

Oncology

Fluorinated benzamides are explored as tyrosine kinase inhibitors. For example, analogues of this compound exhibit anti-angiogenic effects by targeting VEGFR-2 .

Neurological Disorders

The indoline moiety’s structural similarity to serotonin positions this compound as a potential 5-HT₆ receptor antagonist, a target for Alzheimer’s disease .

Antimicrobial Activity

Fluorine’s electronegativity disrupts microbial enzyme function, as seen in fluoroquinolones. Preliminary data on similar benzamides show efficacy against Gram-positive bacteria .

Research Gaps and Future Directions

  • Target Identification: Proteomic screens or computational docking studies are needed to identify precise biological targets.

  • ADMET Profiling: No solubility or pharmacokinetic data are available, necessitating preclinical assays.

  • Structural Optimization: Modifying the morpholino or indoline groups could enhance selectivity. For instance, replacing morpholine with piperazine improved solubility in a related compound (CAS 921895-22-9) .

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